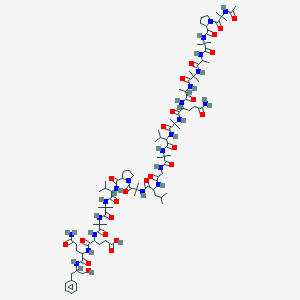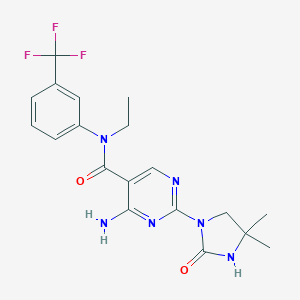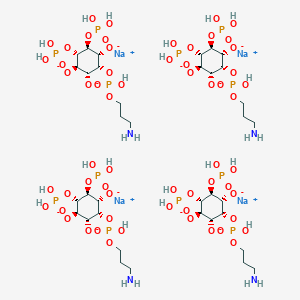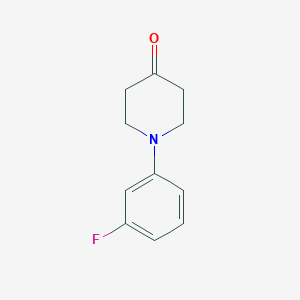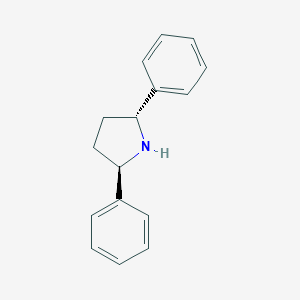![molecular formula C9H7BrN2S2 B136369 [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-03-1](/img/structure/B136369.png)
[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, also known as BSMC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a cyano group, a sulfanyl group, and a bromine atom attached to a phenyl ring. In
Mécanisme D'action
The mechanism of action of [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is not well understood. However, it is believed that [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide exerts its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components. It is also believed that [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide exerts its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been found to have biochemical and physiological effects in various studies. It has been found to cause a decrease in bacterial cell viability and a decrease in fungal growth. In addition, [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been found to induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potent antibacterial, antifungal, and anticancer properties. However, there are also limitations to using [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments. It is a relatively new compound, and its mechanism of action and potential side effects are not well understood. In addition, [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide may have limited solubility in certain solvents, which could affect its use in certain experiments.
Orientations Futures
There are several future directions for the study of [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. Firstly, further studies are needed to determine the exact mechanism of action of [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. Secondly, studies are needed to determine the potential side effects of [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide and its safety for use in humans. Thirdly, studies are needed to determine the potential applications of [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in other fields, such as agriculture and environmental science. Finally, further studies are needed to optimize the synthesis method of [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide and to develop more efficient and cost-effective methods for its production.
Conclusion
In conclusion, [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a promising compound that has gained attention in scientific research due to its potential applications in various fields. It has been found to have potent antibacterial, antifungal, and anticancer properties. However, further studies are needed to determine its exact mechanism of action, potential side effects, and safety for use in humans. With continued research, [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has the potential to become a valuable tool in the fields of medicine, agriculture, and environmental science.
Méthodes De Synthèse
[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzenethiol with chloroacetonitrile in the presence of a base to form 4-bromophenylthioacetonitrile. This intermediate product is then reacted with sodium hydrosulfide to form the desired compound, [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide.
Applications De Recherche Scientifique
[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been found to have potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and anticancer properties. [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been found to exhibit potent antibacterial activity against gram-positive and gram-negative bacteria. It has also been found to have antifungal activity against various fungal strains. In addition, [(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
[(4-bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S2/c1-13-9(12-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCBZQFBWRLPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375655 |
Source


|
| Record name | 4-Bromophenyl methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152382-03-1 |
Source


|
| Record name | Carbonimidodithioic acid, cyano-, 4-bromophenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromophenyl methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



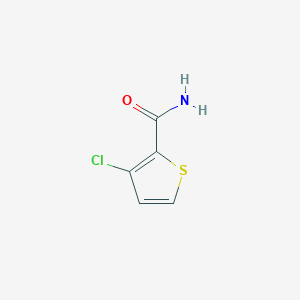


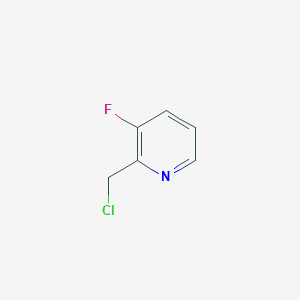

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
